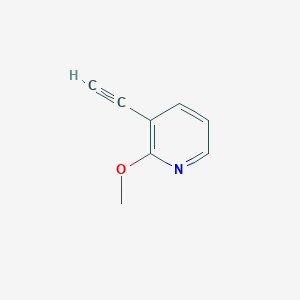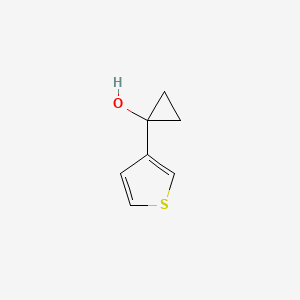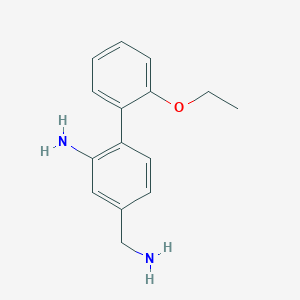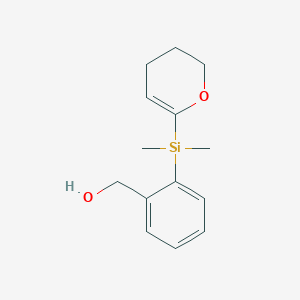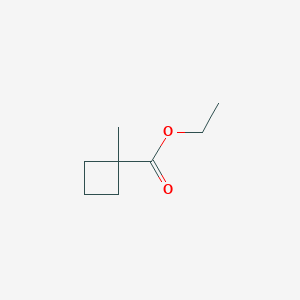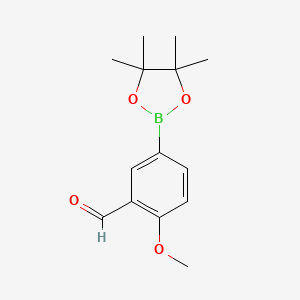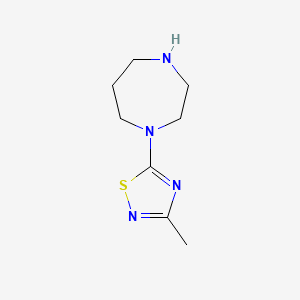
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane
Descripción general
Descripción
The compound “1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane” is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Derivatives of this compound have shown significant potential as anti-microbial agents, with some structural modifications leading to highly effective and less toxic compounds . These derivatives can strongly interact with biomolecules such as proteins and DNA, which is crucial for their antimicrobial action.
Anticancer and Antitumor Activities
Compounds with the 1,3,4-thiadiazole ring have been evaluated for their anticancer and antitumor properties. The presence of the =N-C-S moiety and the strong aromaticity of the ring contribute to low toxicity and in vivo stability, making them suitable for cancer treatment research .
Antidiabetic Effects
The 1,3,4-thiadiazole derivatives have also been explored for their antidiabetic effects. Research indicates that these compounds can be beneficial in managing diabetes, with several derivatives undergoing evaluation for their efficacy in this area .
Anti-inflammatory Properties
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives make them candidates for treating various inflammatory disorders. Their ability to modulate the body’s inflammatory response is a key area of research .
Antidepressant Potential
Some derivatives of 1,3,4-thiadiazole have been studied for their antidepressant potential. The structural features of these compounds may contribute to their effectiveness in treating depressive disorders .
Antihypertensive Applications
The antihypertensive applications of 1,3,4-thiadiazole derivatives are another area of interest. These compounds have been shown to have effects on blood pressure regulation, which is significant for cardiovascular health .
Antiviral Activities
The antiviral activities of 1,3,4-thiadiazole derivatives are being explored, especially in the context of their interaction with viral proteins and DNA. This research is particularly relevant in the development of new antiviral drugs .
Antiepileptic Properties
Research has also identified antiepileptic properties in certain 1,3,4-thiadiazole derivatives. These compounds have been found effective in various models of epilepsy without causing neurotoxicity, which is promising for the development of safer antiepileptic medications .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability . These derivatives have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKLTZIEMSVRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



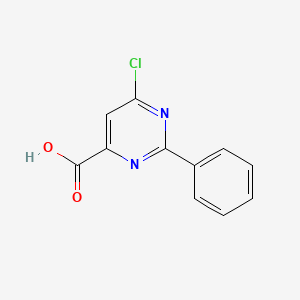
![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)
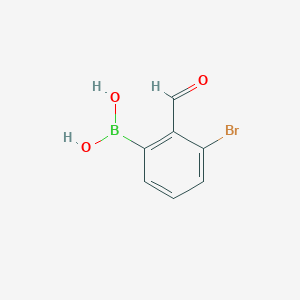
![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane](/img/structure/B1441403.png)
